N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
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Overview
Description
N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions, where the imidazole ring is treated with appropriate alkyl halides under basic conditions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Benzyl chloride, sodium hydride, dimethylformamide (DMF).
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and stability . The benzyl group enhances its lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
- 1-Benzyl-2-methylimidazole
- 4-(1H-Imidazol-1-yl)benzylamine
Uniqueness
N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and ethyl groups on the imidazole ring enhances its versatility and potential for diverse applications .
Properties
Molecular Formula |
C14H21Cl2N3 |
---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
N-[(1-ethyl-4-methylimidazol-2-yl)methyl]-1-phenylmethanamine;dihydrochloride |
InChI |
InChI=1S/C14H19N3.2ClH/c1-3-17-11-12(2)16-14(17)10-15-9-13-7-5-4-6-8-13;;/h4-8,11,15H,3,9-10H2,1-2H3;2*1H |
InChI Key |
DJDGVEUJGONBPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1CNCC2=CC=CC=C2)C.Cl.Cl |
Origin of Product |
United States |
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